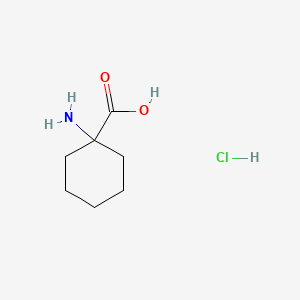

1-Aminocyclohexane-1-carboxylic acid hydrochloride

Vue d'ensemble

Description

1-Aminocyclohexane-1-carboxylic acid hydrochloride is a derivative of 1-aminocyclohexanecarboxylic acid, which is a cyclohexane-based amino acid. This compound is of interest due to its constrained structure, which can be useful in drug discovery and the design of peptides with specific conformational properties .

Synthesis Analysis

The synthesis of related cyclohexane-based amino acids has been explored in various studies. For instance, the synthesis of 1-amino-2-hydroxycyclohexanecarboxylic acids has been achieved using Diels–Alder reactions followed by resolution methods to obtain optically active forms . Similarly, 1-amino-4,4-difluorocyclohexanecarboxylic acid, a fluorinated analogue, was synthesized from commercially available materials in three steps with an overall yield of 22% . Another study reported a convenient access to both enantiomers of trans-2-aminocyclohexanecarboxylic acid from trans-cyclohexane-1,2-dicarboxylic acid using a one-pot procedure that includes cyclization, amide formation, and Hofmann-type degradation .

Molecular Structure Analysis

The molecular structure of 1-aminocyclohexane-1-carboxylic acid derivatives has been characterized through crystallography. The cyclohexane rings typically adopt a chair conformation, with the amino group often occupying the axial position. The torsion angles about the N–Cα(φ) and Cα–CO (ψ) bonds suggest folded, potentially helical conformations for the Acc6 residue .

Chemical Reactions Analysis

The chemical reactivity of cyclohexane-based amino acids includes various transformations. For example, asymmetric Strecker synthesis has been used to obtain different stereoisomers with high enantiomeric excess. Intriguing reactions observed in these syntheses include hydrogenolysis of a benzylic C–N bond by concentrated sulfuric acid and cleavage of a methoxy ether by concentrated HCl . Additionally, the synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids involved selective transformations of functional groups from enone cycloadducts . The asymmetric Strecker synthesis was also employed to synthesize 1-amino-2-methylcyclohexanecarboxylic acids, with the reaction's outcome being influenced by the choice of solvent .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane-based amino acids are influenced by their conformation and substituents. For instance, the introduction of fluorine atoms in 1-amino-4,4-difluorocyclohexanecarboxylic acid affects its conformation, lipophilicity, acidity, and fluorescent properties . The crystallographic studies of 1-aminocyclohexane-1-carboxylic acid derivatives provide insights into their potential helical conformations, which can be significant in the design of peptides and drugs .

Applications De Recherche Scientifique

Crystallographic Characterization and Molecular Structure

- Crystallographic Studies: The compound has been extensively studied for its crystallographic properties. Research has demonstrated that the cyclohexane rings in 1-aminocyclohexane-1-carboxylic acid derivatives typically adopt a nearly perfect chair conformation. Studies on its crystal structure reveal insights into the conformation of the cyclohexane ring and its derivatives, which are crucial for understanding molecular interactions and design in chemistry and biochemistry (Valle et al., 1988); (Chacko et al., 1971).

Peptide and Protein Research

- Structural Versatility in Peptides: This chemical is crucial in the study of peptides, particularly in understanding the structural versatility and conformational preferences of peptides containing C alpha, alpha-dialkylated glycines. Research indicates that 1-aminocyclohexane-1-carboxylic acid and similar compounds significantly influence the potential helical conformations and stability of peptides (Crisma et al., 1989).

Synthetic Chemistry and Drug Discovery

- Synthesis of Derivatives: The compound is pivotal in the synthesis of various stereoisomers and derivatives, aiding in the advancement of synthetic chemistry. Its role in synthesizing constrained hydroxy-α,α-disubstituted-α-amino acids and its involvement in the Diels–Alder cycloaddition reactions are of particular interest (Avenoza et al., 1999).

Biochemical and Plant Science Applications

- Role in Ethylene Precursor and Plant Growth: In plant science, derivatives of 1-aminocyclohexane-1-carboxylic acid, like 1-aminocyclopropane-1-carboxylic acid, are recognized for their role as ethylene precursors. This has implications in understanding plant hormone regulation and ethylene-independent growth regulation, which is crucial for agricultural science and crop management (Hoffman et al., 1982); (Polko & Kieber, 2019).

Mécanisme D'action

Target of Action

It’s known that α-aminocyclohexanecarboxylic acid enhances the stability of highly regular β-helical motifs .

Mode of Action

It’s possible that the compound interacts with its targets to stabilize β-helical motifs

Biochemical Pathways

The compound’s ability to stabilize β-helical motifs suggests it may influence protein folding or other processes involving these structures .

Result of Action

Its potential to stabilize β-helical motifs could have implications for protein structure and function .

Safety and Hazards

This compound may cause respiratory irritation, skin irritation, and serious eye irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray. If it comes into contact with the skin, it should be washed off with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Analyse Biochimique

Biochemical Properties

1-Aminocyclohexane-1-carboxylic acid hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It is known to interact with enzymes involved in peptide synthesis, such as peptide synthetases, which incorporate this amino acid into peptide chains . The compound’s cyclic structure imparts conformational rigidity, which can influence the folding and stability of peptides and proteins. Additionally, this compound can interact with other biomolecules, including transport proteins and receptors, affecting their function and activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways by modulating the activity of receptors and enzymes involved in signal transduction . This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . In some cell types, this compound has been shown to enhance the stability of β-helical motifs, which are important for protein structure and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, altering their conformation and activity . This compound may act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to extreme pH or temperature conditions can lead to its breakdown, affecting its efficacy in biochemical assays. Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its activity and influence cellular processes over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance certain biochemical pathways without causing significant adverse effects . At higher doses, it can exhibit toxic effects, including disruption of cellular metabolism and induction of oxidative stress . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It can be incorporated into peptide chains by peptide synthetases, influencing the overall metabolic flux and levels of metabolites in cells. Additionally, this compound can affect the activity of enzymes involved in amino acid metabolism, leading to changes in the concentrations of various metabolites.

Propriétés

IUPAC Name |

1-aminocyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-7(6(9)10)4-2-1-3-5-7;/h1-5,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKXSYHXQSKWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192780 | |

| Record name | 1-Amino-1-cyclohexanecarboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39692-17-6 | |

| Record name | Cyclohexanecarboxylic acid, 1-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39692-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocycloleucine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039692176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-1-cyclohexanecarboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminocyclohexane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOCYCLOLEUCINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0480546720 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the focus of the research paper provided?

A1: The research paper focuses on reinvestigating the crystal structure of 1-aminocyclohexane-1-carboxylic acid hydrochloride (C7H14ClNO2) using X-ray diffraction. [] While the paper doesn't delve into the compound's pharmacological properties, it provides valuable structural information.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone](/img/structure/B1272942.png)